Cell Adhesion Inhibition: RGDS vs. RGES (Negative Control) in Osteoblast-Fibronectin System
In a competitive cell adhesion assay using neonatal rat calvarial osteoblasts on fibronectin-coated microtiter plates, RGDS (Arg-Gly-Asp-Ser) produced 55-60% inhibition of cell adhesion in a dose-dependent manner, whereas the control peptide RGES (Arg-Gly-Glu-Ser), which contains a single Glu-for-Asp substitution, exhibited minimal effect on cell attachment [1]. At saturation, osteoblasts bound nearly twice as much RGDS as RGES [1]. This sequence-specific functional difference validates RGDS as the active adhesion-inhibitory peptide and establishes RGES as an appropriate negative control for RGD-dependent processes.
| Evidence Dimension | Inhibition of osteoblast adhesion to fibronectin |
|---|---|
| Target Compound Data | 55-60% inhibition (dose-dependent, competitive) |
| Comparator Or Baseline | RGES (Arg-Gly-Glu-Ser): minimal effect |
| Quantified Difference | Near-complete functional distinction; RGDS produced significant inhibition while RGES did not |
| Conditions | Neonatal rat calvarial osteoblasts; fibronectin-coated microtiter plates; competitive adhesion assay |
Why This Matters
This direct comparison demonstrates sequence specificity of integrin engagement and provides a validated negative control peptide for experimental design.
- [1] Puleo DA, Bizios R. RGDS tetrapeptide binds to osteoblasts and inhibits fibronectin-mediated adhesion. Bone. 1991;12(4):271-276. doi:10.1016/8756-3282(91)90075-T. View Source
